3-Nitrophenyl isocyanate CAS number 3320-87-4
3-Nitrophenyl isocyanate CAS number 3320-87-4
An In-depth Technical Guide to 3-Nitrophenyl Isocyanate (CAS 3320-87-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Nitrophenyl isocyanate, CAS 3320-87-4, tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, synthesis, and application, ensuring a deep, actionable understanding of this critical chemical intermediate.
Introduction and Strategic Importance
3-Nitrophenyl isocyanate is an aromatic organic compound featuring both a nitro group (-NO₂) and a highly reactive isocyanate (-N=C=O) functional group. This dual functionality makes it a versatile and valuable building block in organic synthesis. The isocyanate group serves as a potent electrophile for introducing urethane or urea linkages, while the nitro group can be readily reduced to an amine, providing a secondary point for molecular elaboration. Its primary utility is found in the synthesis of fine chemicals, pharmaceutical intermediates, and as a derivatizing agent for analytical applications.[]
Physicochemical and Spectroscopic Profile
A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and storage. The properties of 3-Nitrophenyl isocyanate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3320-87-4 | [2] |
| Molecular Formula | C₇H₄N₂O₃ | [2] |
| Molecular Weight | 164.12 g/mol | [3] |
| Appearance | Pale yellow to yellow crystalline solid | [4][5] |
| Melting Point | 51-52 °C (lit.) | [5] |
| Boiling Point | 130-131 °C at 11 mmHg (lit.) | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
| Moisture Sensitivity | Highly sensitive to moisture | [5][7] |
| SMILES String | O=C=NC1=CC=CC(=C1)N(=O)=O | [2][3] |
| InChI Key | GFFGYTMCNVMFAJ-UHFFFAOYSA-N | [3] |
Synthesis and Purification Protocol
Historically, isocyanates were synthesized using the highly toxic gas phosgene. Modern synthetic chemistry prioritizes safer alternatives. A well-established and safer laboratory-scale synthesis involves the reaction of the corresponding amine (3-nitroaniline) with triphosgene (bis(trichloromethyl) carbonate), a stable solid phosgene equivalent.[8]
The causality here is critical: Triphosgene, in the presence of a base or upon heating, decomposes to release phosgene in situ. This avoids the hazards of storing and handling gaseous phosgene while achieving the same chemical transformation. The reaction must be carefully controlled to prevent side reactions, such as the formation of symmetric ureas from the reaction of the newly formed isocyanate with the starting amine.[8]
Workflow for Synthesis via Triphosgene
Caption: Workflow for the synthesis of 3-Nitrophenyl isocyanate.
Detailed Experimental Protocol
-
Reagents: 3-Nitroaniline, Triphosgene, 1,2-Dichloroethane (anhydrous).
-
Setup: A three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Step 1: Reagent Preparation: In the reaction flask, dissolve triphosgene in anhydrous 1,2-dichloroethane. A molar ratio of approximately 2.5 parts amine to 1 part triphosgene is optimal.[8] In a separate flask, prepare a solution of 3-nitroaniline in the same solvent.
-
Step 2: Controlled Addition: Cool the triphosgene solution in an ice bath to below 5°C. Slowly add the 3-nitroaniline solution dropwise with vigorous stirring. This slow addition at low temperature is crucial to keep the concentration of the free amine low, thereby minimizing the formation of undesired N,N'-bis(3-nitrophenyl)urea.[8]
-
Step 3: Reaction: After the addition is complete, slowly heat the mixture to reflux (approximately 75°C) and maintain for the optimal reaction time (around 5.5 hours).[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the N-H stretch of the amine and the appearance of the strong N=C=O stretch around 2270 cm⁻¹).
-
Step 4: Purification: After cooling, the reaction mixture is filtered to remove solid byproducts. The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a dry solvent like carbon tetrachloride or by crystallization at low temperatures (0–5°C).[8][9]
Core Reactivity and Mechanisms
The chemistry of 3-Nitrophenyl isocyanate is dominated by the electrophilic carbon atom of the isocyanate group. It readily undergoes nucleophilic addition with compounds containing active hydrogen atoms, most notably amines and alcohols.
Reaction with Amines to Form Ureas
The reaction with primary or secondary amines is extremely rapid and typically requires no catalyst.[10] This reaction is foundational for creating substituted ureas, a common structural motif in medicinal chemistry.
Caption: General mechanism for urea formation.
Reaction with Alcohols to Form Urethanes (Carbamates)
The reaction with alcohols is generally slower than with amines and is often catalyzed by tertiary amines (e.g., DABCO) or organometallic compounds.[11][12] Kinetic and theoretical studies suggest a multimolecular mechanism where additional alcohol molecules participate in the transition state, acting as proton shuttles to facilitate the reaction.[13]
Caption: General mechanism for urethane formation.
Applications in Drug Development and Research
The well-defined reactivity of 3-Nitrophenyl isocyanate makes it a powerful tool for pharmaceutical research.
-
Scaffold Synthesis: It serves as a key precursor for synthesizing molecules with urea or carbamate linkages, which are prevalent in modern pharmaceuticals. These functional groups can act as hydrogen bond donors and acceptors, critical for binding to biological targets.
-
Prodrug Development: The nitroaromatic core is a classic "trigger" for bioreductive prodrugs.[14] In the hypoxic (low oxygen) environment of solid tumors, specific nitroreductase enzymes can reduce the nitro group to an amine. This transformation can be designed to trigger the release of a potent cytotoxic agent selectively at the tumor site.[14] For instance, the isocyanate can be used to link this nitroaromatic trigger to a known anticancer drug via a carbamate bond.
-
Derivatizing Agent: In analytical chemistry, isocyanates are used to derivatize analytes for improved detection. For example, reacting 3-Nitrophenyl isocyanate with a complex mixture containing alcohols or amines converts them into urethane or urea derivatives. These derivatives often exhibit enhanced UV absorbance (due to the nitrophenyl group) or are more amenable to separation by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15][16]
Safety, Handling, and Storage
Isocyanates as a class are potent respiratory sensitizers and irritants. Strict adherence to safety protocols is non-negotiable.
Hazard Summary 3-Nitrophenyl isocyanate is classified as hazardous with the following primary concerns:[3][17]
-
H317: May cause an allergic skin reaction.[5]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][17]
The target organ for toxicity is primarily the respiratory system.[3]
Safe Handling and Storage Workflow
Caption: Essential workflow for safe handling and storage.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[7][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, a face shield, and a lab coat. For weighing or operations that may generate dust, a NIOSH-approved respirator is required.[3]
-
Storage: The compound is moisture-sensitive and should be stored in a tightly closed container, preferably under an inert atmosphere like nitrogen, in a refrigerated (2-8°C), dry place.[7] This prevents degradation through reaction with atmospheric moisture, which leads to the formation of inert ureas and pressurization of the container from CO₂ evolution.[19]
-
Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material using non-sparking tools and place it in a suitable, closed container for disposal.[7][18] Dispose of waste in accordance with all local, state, and federal regulations.
References
-
CAS Common Chemistry. (n.d.). 3-Nitrophenyl isocyanate. Retrieved January 7, 2026, from [Link]
-
Datta, A. (n.d.). The Chemical Profile of 3-Nitrophenyl Isothiocyanate: Properties and Applications. Retrieved January 7, 2026, from [Link]
- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76835, 3-Nitrophenyl isocyanate. Retrieved January 7, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 3-Nitrophenyl isocyanate. Retrieved January 7, 2026, from [Link]
- Shriner, R. L., & Cox, R. F. B. (1933).
- Wang, Y., et al. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene.
-
Georganics. (n.d.). 3-Nitrophenyl isocyanate. Retrieved January 7, 2026, from [Link]
- Gungor, T., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3467.
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved January 7, 2026, from [Link]
- Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Environmental Monitoring, 16(8), 1855-1864.
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved January 7, 2026, from [Link]
- Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090.
-
ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved January 7, 2026, from [Link]
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AUB ScholarWorks. (n.d.). Kinetics of the reaction between phenyl isocyanate and aniline. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2016). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved January 7, 2026, from [Link]
-
Poliuretanos. (n.d.). Isocyanate Reactions. Retrieved January 7, 2026, from [Link]
- Fesenko, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(1), 123.
- Morton, M., & Deisz, M. A. (1957). Mechanism of Isocyanate Reactions with Ethanol. Industrial & Engineering Chemistry, 49(5), 785-788.
-
Brain Vision. (2025). Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
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